Poecillastrin A
Descripción
Poecillastrin A is a macrolide lactam isolated from the marine sponge Poecillastra sp., first characterized in 2002 using high-field nuclear magnetic resonance (NMR) and cryogenic probe technologies . This 35-membered macrocyclic compound exhibits potent antitumor activity, though its exact mechanism involves inhibition of vacuolar-type H⁺-ATPases (V-ATPases), a trait shared among chondropsin-class metabolites . Its structural complexity arises from a polyketide backbone, β-hydroxyaspartic acid (β-OHAsp) residues, and conjugated polyene motifs, which contribute to both its bioactivity and instability under light exposure .
Propiedades
Fórmula molecular |
C79H131N3O20 |
|---|---|
Peso molecular |
1442.9 g/mol |
Nombre IUPAC |
2-[(6E,10E,19E,21E,25E,27E)-13-[3,5-dihydroxy-4-[[(E)-3,7,11-trihydroxy-12-[[(E)-7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoyl]amino]-2,6,8,10,10,14-hexamethylpentadec-8-enoyl]amino]hexan-2-yl]-3,5,9-trihydroxy-29-methoxy-4,6,8,10,32-pentamethyl-15,18-dioxo-14,34-dioxa-17-azabicyclo[28.3.1]tetratriaconta-6,10,19,21,25,27-hexaen-16-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C79H131N3O20/c1-43(2)37-57(80-64(87)35-36-78(16,17)73(94)54(14)67(88)44(3)4)74(95)79(18,19)42-50(10)69(90)46(6)31-33-58(84)52(12)75(96)82-65(55(15)83)71(92)53(13)60-34-32-47(7)68(89)48(8)40-49(9)70(91)51(11)59(85)41-56-38-45(5)39-62(101-56)61(100-20)29-27-25-23-21-22-24-26-28-30-63(86)81-66(77(99)102-60)72(93)76(97)98/h23-30,32,35-36,40,42-46,48,51-62,65-72,74,83-85,88-93,95H,21-22,31,33-34,37-39,41H2,1-20H3,(H,80,87)(H,81,86)(H,82,96)(H,97,98)/b25-23+,26-24+,29-27+,30-28+,36-35+,47-32+,49-40+,50-42+ |
Clave InChI |
JXHTVGJTICCGEO-HTWGVAEKSA-N |
SMILES isomérico |
CC1CC2CC(C(C(/C(=C/C(C(/C(=C/CC(OC(=O)C(NC(=O)/C=C/C=C/CC/C=C/C=C/C(C(C1)O2)OC)C(C(=O)O)O)C(C)C(C(C(C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)(C)C(C(CC(C)C)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)C)O)O)/C)O)O)O)/C)O)C)/C)O)C)O |
SMILES canónico |
CC1CC2CC(C(C(C(=CC(C(C(=CCC(OC(=O)C(NC(=O)C=CC=CCCC=CC=CC(C(C1)O2)OC)C(C(=O)O)O)C(C)C(C(C(C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)(C)C(C(CC(C)C)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)C)O)O)C)O)O)O)C)O)C)C)O)C)O |
Sinónimos |
poecillastrin A |
Origen del producto |
United States |
Análisis De Reacciones Químicas
Structural Revisions and Key Functional Group Reactivity
Poecillastrin C underwent structural revision through microscale reduction and derivatization experiments. Selective NaBH₄ reduction of the ester carbonyl group (C-1) followed by acid hydrolysis confirmed lactone ring formation via the β-hydroxyaspartic acid (β-OHAsp) residue’s side chain carbonyl group rather than the α-amino carbonyl .
Synthetic Strategies for Macrolide Segments
Recent efforts to synthesize poecillastrin C segments highlight advanced stereoselective methodologies:
Degradation and Stability Studies
Poecillastrin H (structurally analogous) exhibits extreme photosensitivity due to its conjugated pentaene moiety, with degradation pathways including:
-
Photochemical [4+2] cycloaddition : Forms unstable endoperoxides under visible light .
-
Oxidative cleavage : Pentaene chain susceptible to singlet oxygen attack .
Bioactivity-Linked Reactivity
-
Cytotoxicity mechanism : The β-OHAsp residue’s ester linkage is critical for binding to eukaryotic ribosomes, disrupting protein synthesis .
-
IC₅₀ correlation : Poecillastrin H’s 4.1 nM activity against 3Y1 cells depends on intact macrolactone conformation .
Comparative Reaction Pathways in Chondropsin-Class Macrolides
Comparación Con Compuestos Similares
Structural Comparison with Analogous Compounds
Poecillastrin A belongs to a family of macrolides, including poecillastrins B–D, H, chondropsins, and mirabalins, which share core structural features but differ in substituents, stereochemistry, and macrocycle size.
Table 1: Key Structural Features of Poecillastrins and Related Compounds
Key Observations:
β-OHAsp Configuration : Poecillastrins B, C, and H share a D-threo configuration in their β-OHAsp residues, critical for macrocycle formation and bioactivity .
Esterification Sites : Structural revisions revealed that poecillastrins B, C, and H esterify the β-carboxyl group of β-OHAsp, whereas Poecillastrin A and D use the α-carboxyl .
Macrocycle Modifications : Poecillastrin H’s conjugated pentaene moiety enhances cytotoxicity but increases photolability , while Poecillastrin D’s expanded 37-membered ring incorporates unique polyketide subunits .
Table 2: Cytotoxicity and Target Selectivity
Critical Findings:
Potency : Poecillastrin H demonstrates exceptional cytotoxicity (IC₅₀ = 4.1 nM) but suffers from photodegradation, limiting therapeutic utility .
Mechanistic Uniformity : Most poecillastrins and chondropsins inhibit V-ATPases, disrupting lysosomal acidification and inducing apoptosis in cancer cells .
Structural-Activity Relationship (SAR) : The β-carboxyl esterification in poecillastrins B, C, and H correlates with higher enzymatic inhibition compared to α-carboxyl variants like Poecillastrin A .
Pharmacological Potential and Limitations
While poecillastrins and chondropsins are promising anticancer leads, their development faces hurdles:
Q & A
Q. What experimental strategies are critical for isolating Poecillastrin A from marine sponges, and how can purity be validated?
Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC). Purity validation requires NMR spectroscopy to confirm the absence of contaminants and mass spectrometry for molecular weight verification. Structural confirmation may involve X-ray crystallography if single crystals are obtainable .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve ambiguities in Poecillastrin A’s structural elucidation?
Multi-dimensional NMR (e.g., - HSQC, - COSY) is used to assign proton and carbon signals. For stereochemical ambiguities, NOESY/ROESY correlations help determine spatial proximities, while -coupling constants (e.g., ) provide insights into dihedral angles .
Q. What methodologies are employed to determine the absolute configuration of β-hydroxyaspartic acid residues in Poecillastrin A?
Marfey’s analysis is applied after acid hydrolysis to derivatize amino acids with chiral reagents (e.g., FDAA). HPLC separation of diastereomers and comparison with standards resolve configurations. Sharpless asymmetric dihydroxylation can synthesize enantiomerically pure reference compounds for validation .
Advanced Research Questions
Q. How can contradictory NMR data for Poecillastrin A’s proposed structures be resolved experimentally?
Hydrogenation reactions (e.g., NaBH reduction) differentiate ester vs. carboxylic acid functional groups. Post-reduction hydrolysis products are analyzed via Marfey’s method or chiral HPLC to infer original stereochemistry. Comparative synthesis of proposed structures (e.g., Scheme 2 in ) validates the correct configuration .
Q. What challenges arise in synthesizing Poecillastrin C analogs, and how can enantiomeric purity be ensured during asymmetric reactions?
Sharpless asymmetric epoxidation or dihydroxylation introduces stereocenters, but competing pathways may yield undesired enantiomers. Chiral stationary phase HPLC or enzymatic resolution separates enantiomers. Protecting groups (e.g., TBS ethers) prevent side reactions during multi-step syntheses .
Q. How do structural modifications to Poecillastrin A affect its bioactivity, and what computational tools predict these changes?
Molecular docking (e.g., AutoDock) models interactions with target proteins (e.g., enzymes). Quantitative structure-activity relationship (QSAR) analyses correlate functional group substitutions (e.g., hydroxylation patterns) with bioassay data. Synthetic analogs are tested in vitro to validate predictions .
Q. What strategies address discrepancies between theoretical and observed spectroscopic data for Poecillastrin A derivatives?
Density Functional Theory (DFT) calculations predict NMR chemical shifts, which are compared to experimental data. Discrepancies may indicate incorrect stereochemical assignments or conformational flexibility. Dynamic NMR experiments (e.g., variable-temperature studies) assess rotational barriers .
Methodological Considerations
Q. How should researchers design experiments to ensure reproducibility of Poecillastrin A’s synthesis and characterization?
Detailed protocols for reaction conditions (temperature, solvent, catalyst loading) and characterization data (NMR peak lists, HRMS spectra) must be included in supplementary materials. Independent replication by a second lab validates procedures .
Q. What statistical methods are appropriate for analyzing bioactivity data across Poecillastrin A analogs?
Dose-response curves (logistic regression) determine IC values. ANOVA or non-parametric tests (e.g., Kruskal-Wallis) compare activity between analogs. Principal Component Analysis (PCA) identifies structural features driving bioactivity .
Q. How can researchers ethically navigate literature gaps when proposing novel structures for Poecillastrin-related compounds?
Transparent reporting of conflicting data (e.g., alternative NMR assignments) and pre-publication peer review mitigate misinterpretation. Collaborative verification with independent labs strengthens structural claims .
Data Presentation Guidelines
- Tables : Include NMR chemical shifts, coupling constants, and synthetic yields (see for formatting).
- Figures : Highlight key stereochemical assignments (e.g., NOESY correlations) and synthetic pathways (e.g., Scheme 2 in ).
- Supplementary Materials : Provide raw spectral data, DFT coordinates, and crystallographic files (CIF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
